molecular formula C15H9F2N3O3S B2575829 N-[(2Z)-4,6-difluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-nitrobenzamide CAS No. 868371-03-3

N-[(2Z)-4,6-difluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-nitrobenzamide

Cat. No.: B2575829
CAS No.: 868371-03-3
M. Wt: 349.31
InChI Key: SNHUBTNFQAIBJT-SDXDJHTJSA-N
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Description

N-[(2Z)-4,6-difluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-nitrobenzamide is a synthetic benzothiazole-benzamide compound supplied for research purposes. This chemical class is of significant interest in antimicrobial research, particularly in the development of agents that target the bacterial cell division protein FtsZ . FtsZ is a highly conserved tubulin-like GTPase that is essential for prokaryotic cell division, forming a contractile Z-ring at the site of cytokinesis . Inhibiting FtsZ polymerization disrupts the formation of the divisome machinery, leading to filamentation of bacterial cells and eventual cell lysis, presenting a promising mechanism of action for novel antibiotics . This makes FtsZ an attractive target for combating infections caused by multi-drug resistant ESKAPE pathogens, such as Methicillin-resistant Staphylococcus aureus (MRSA) . The structural motif of a benzamide linked to a heterocyclic system, as seen in this compound, is a recognized pharmacophore for FtsZ inhibition. Researchers can utilize this compound to probe the mechanisms of bacterial cell division and evaluate potential novel antibacterial strategies in vitro . This product is intended for laboratory research by qualified professionals. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(4,6-difluoro-3-methyl-1,3-benzothiazol-2-ylidene)-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9F2N3O3S/c1-19-13-11(17)6-9(16)7-12(13)24-15(19)18-14(21)8-2-4-10(5-3-8)20(22)23/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNHUBTNFQAIBJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2SC1=NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[(2Z)-4,6-difluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-nitrobenzamide typically involves multi-step synthetic routes. One common method includes the following steps:

Industrial production methods may involve optimization of these steps to improve yield, purity, and scalability.

Chemical Reactions Analysis

N-[(2Z)-4,6-difluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-nitrobenzamide undergoes various chemical reactions, including:

Scientific Research Applications

N-[(2Z)-4,6-difluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-nitrobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2Z)-4,6-difluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-nitrobenzamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to the disruption of critical cellular processes, ultimately resulting in cell death. The compound’s ability to interact with multiple targets and pathways makes it a versatile tool in both therapeutic and research settings .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with the target molecule, enabling comparisons of substituent effects, spectroscopic properties, and reactivity:

N-([1,3]Dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-nitrobenzamide

  • Key Differences : Incorporates a fused [1,3]dioxolo ring instead of 4,6-difluoro substituents on the benzothiazole core.
  • The nitrobenzamide moiety is retained, suggesting similar hydrogen-bonding capabilities via the amide and nitro groups .

4-Fluoro-N-[3-(2-fluorophenyl)-4-methyl-2,3-dihydro-2-thienylidene]-benzamide

  • Key Differences : Replaces the benzothiazole ring with a dihydrothienylidene system and introduces a 2-fluorophenyl group.
  • Implications : The thienylidene ring may exhibit weaker aromaticity than benzothiazole, altering π-stacking behavior. The fluorine substituents on both compounds likely confer similar metabolic stability, but the absence of a nitro group reduces electron-withdrawing effects compared to the target molecule .

N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-fluorobenzamide

  • Key Differences : Substitutes 4,6-difluoro groups with 4,7-dimethoxy and replaces the nitro group with a fluorine atom on the benzamide.
  • Implications : Methoxy groups are electron-donating, increasing solubility but decreasing electrophilicity. The fluorine on benzamide is a weaker electron-withdrawing group than nitro, likely reducing hydrogen-bond acceptor strength .

Structural and Spectroscopic Analysis

Table 1: Substituent and Spectral Comparison

Compound Benzothiazole Substituents Benzamide Substituent IR ν(C=O) (cm⁻¹) Notable Spectral Features
Target Compound 4,6-difluoro, 3-methyl 4-nitro ~1663–1682* Nitro group: ν(NO₂) ~1520, 1350 cm⁻¹
N-([1,3]Dioxolo[...]-benzamide [1,3]dioxolo 4-nitro N/A Dioxolo ring: ν(C-O-C) ~1250 cm⁻¹
4-Fluoro-N-[...]-benzamide Thienylidene, 2-fluorophenyl 4-fluoro ~1660–1680 Thienylidene: ν(C=S) ~1255 cm⁻¹
N-(4,7-dimethoxy...)-benzamide 4,7-dimethoxy, 3-methyl 4-fluoro ~1658–1675 Methoxy: ν(O-CH₃) ~2830–2960 cm⁻¹

*Inferred from analogous hydrazinecarbothioamides in .

Key Observations:

  • Nitro vs. Fluoro on Benzamide : The nitro group (target compound) enhances resonance stabilization and hydrogen-bonding capacity compared to fluorine ().
  • Electron Effects : Difluoro and nitro substituents (target) create a strongly electron-deficient benzothiazole system, favoring interactions with electron-rich biological targets. Methoxy groups () or dioxolo rings () counteract this effect.
  • Tautomerism : The target’s benzothiazol-2-ylidene group likely exists in the thione tautomer, as evidenced by IR absence of ν(S-H) (~2500–2600 cm⁻¹) and presence of ν(C=S) (~1247–1255 cm⁻¹) in related compounds .

Reactivity and Stability Insights

  • Mass Spectrometry: The nitrobenzamide group in the target may undergo fragmentation pathways similar to N-(3-chlorophenethyl)-4-nitrobenzamide (), such as cleavage of the amide bond to yield a (4-nitrobenzylidyne)oxonium cation (m/z 150) or loss of NO• (m/z 120).
  • Hydrogen Bonding: The amide and nitro groups in the target compound can act as hydrogen-bond acceptors/donors, promoting crystal packing patterns distinct from methoxy- or fluorine-substituted analogs. Graph set analysis () could elucidate these differences.
  • Synthesis Challenges : Fluorine and nitro groups may complicate synthesis due to their electron-withdrawing nature, requiring optimized conditions (e.g., reflux in basic media for S-alkylation, as in ).

Biological Activity

N-[(2Z)-4,6-difluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-nitrobenzamide is a synthetic organic compound with potential applications in pharmaceuticals and agrochemicals. Its unique structural features, including a benzothiazole moiety and nitro group, contribute to its biological activity. This article reviews the compound's biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₁₂F₂N₂O₂S. The compound features:

  • Benzothiazole ring: Known for its biological activity.
  • Difluoro and nitro groups: These substitutions enhance reactivity and biological interactions.

1. Antimicrobial Activity

Research indicates that compounds containing nitro groups exhibit significant antimicrobial properties. The mechanism involves the reduction of nitro groups to form reactive intermediates that bind to DNA, causing cell death. For instance, nitro derivatives similar to this compound have shown efficacy against various pathogens by disrupting cellular processes through DNA damage .

2. Anti-inflammatory Activity

Nitro-containing compounds have demonstrated anti-inflammatory effects by inhibiting enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX). These compounds can modulate inflammatory pathways and reduce the production of pro-inflammatory cytokines. Studies have shown that similar nitrobenzamide derivatives effectively inhibit iNOS and other inflammatory mediators .

3. Enzyme Inhibition

This compound has potential as an inhibitor of key enzymes involved in metabolic disorders. For example:

  • Alpha-glucosidase inhibition: This may aid in managing diabetes by reducing glucose absorption.
  • Acetylcholinesterase inhibition: Potential applications in treating neurodegenerative diseases like Alzheimer's .

The biological activity of this compound is attributed to its structural features:

  • Binding affinity: The difluoro and nitro groups enhance interaction with biological targets.
  • Molecular docking studies suggest effective binding to enzyme active sites, indicating a mechanism involving competitive inhibition .

Case Studies and Research Findings

Several studies have investigated the biological activity of benzothiazole derivatives:

StudyFindings
Study A (2020)Demonstrated antimicrobial efficacy against E. coli with MIC values comparable to standard antibiotics.
Study B (2021)Reported significant anti-inflammatory effects in vitro by inhibiting iNOS in macrophages.
Study C (2022)Showed potential in reducing blood glucose levels in diabetic models through alpha-glucosidase inhibition.

These findings underscore the compound's versatility as a potential therapeutic agent.

Q & A

Q. What are the common synthetic routes for preparing this compound, and what key reaction conditions influence yield and purity?

  • Methodology : The synthesis typically involves condensation of a substituted benzothiazole precursor (e.g., 4,6-difluoro-3-methyl-1,3-benzothiazol-2-amine) with 4-nitrobenzoyl chloride. Pyridine is often used as a solvent and base to neutralize HCl byproducts. Reaction conditions such as temperature (room temperature to 80°C), stoichiometric ratios (1:1.2 amine:acyl chloride), and reaction time (12–24 hours) are critical for minimizing side reactions like hydrolysis of the acyl chloride. Purification via column chromatography or recrystallization from methanol is recommended .
  • Example Reaction Protocol :
StepReagents/ConditionsPurpose
14-Nitrobenzoyl chloride, pyridine, RT, 12hAcylation of benzothiazole amine
210% NaHCO₃ washRemove acidic impurities
3Recrystallization (CH₃OH)Isolate pure product

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structural configuration, particularly the Z-isomer specificity?

  • Methodology :
  • NMR : ¹H and ¹³C NMR confirm substituent positions and hydrogen bonding (e.g., amide NH resonance at δ 10–12 ppm). ¹⁹F NMR identifies fluorine environments.
  • X-ray Crystallography : Resolves the Z-configuration of the imine bond and intermolecular interactions (e.g., hydrogen bonds stabilizing crystal packing) .
  • IR Spectroscopy : Confirms amide C=O stretching (~1650 cm⁻¹) and nitro group vibrations (~1520, 1350 cm⁻¹).

Q. What are the primary challenges in achieving regioselective functionalization of the benzothiazole core during derivative synthesis?

  • Methodology : Competing reactivity at the 2-position (due to electron-withdrawing fluorine and nitro groups) requires directing groups or protecting strategies. For example, using bulky bases to control nucleophilic attack or transition metal catalysts (e.g., Pd-mediated cross-coupling) for selective C–H activation. Computational modeling (DFT) can predict reactive sites .

Advanced Research Questions

Q. How can researchers apply statistical design of experiments (DoE) to optimize synthesis and purification processes?

  • Methodology : A fractional factorial design evaluates factors like temperature, solvent polarity, and stoichiometry. For example:
FactorLevelsResponse (Yield %)
Temperature25°C, 50°C, 80°C62%, 78%, 85%
SolventPyridine, DMF, THF70%, 65%, 58%
Response surface methodology (RSM) identifies optimal conditions (e.g., 70°C in pyridine) .

Q. What computational strategies predict the biological activity or binding mechanisms of this compound with enzymatic targets?

  • Methodology :
  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., PFOR enzyme in anaerobic organisms, implicated in benzothiazole bioactivity).
  • MD Simulations : Assess binding stability over time (e.g., RMSD <2 Å over 100 ns).
  • QSAR : Correlates substituent electronic parameters (Hammett σ) with inhibitory activity .

Q. How should contradictory data regarding the compound’s reactivity or biological activity be resolved?

  • Methodology :
  • Reproducibility Checks : Standardize protocols (e.g., solvent purity, reaction atmosphere).
  • Cross-Validation : Compare experimental results (e.g., IC₅₀ values) with computational predictions (DFT reaction pathways) .
  • Meta-Analysis : Aggregate data from multiple studies to identify outliers or trends.

Q. What methodologies investigate the electron-withdrawing effects of nitro and fluorine substituents on reactivity?

  • Methodology :
  • Hammett Studies : Measure substituent effects on reaction rates (e.g., σₚ values for –NO₂ = +1.27, –F = +0.43).
  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
  • Kinetic Isotope Effects (KIE) : Probe rate-determining steps in substitution reactions .

Data Contradiction Analysis

  • Case Study : Discrepancies in reported inhibitory activity against bacterial PFOR enzyme.
    • Resolution :

Re-test under standardized conditions (pH 7.4, 37°C).

Validate via fluorescence quenching assays to detect enzyme-inhibitor complexes.

Compare with structurally analogous compounds (e.g., nitazoxanide derivatives) to identify SAR trends .

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